5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

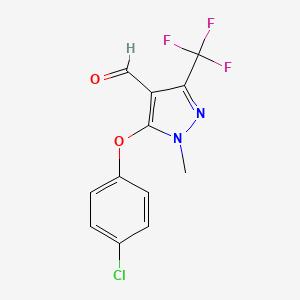

5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 109925-44-2) is a pyrazole-based carbaldehyde derivative characterized by a 4-chlorophenoxy group at position 5, a methyl group at position 1, and a trifluoromethyl (CF₃) group at position 3 (Fig. 1). This compound serves as a key intermediate in synthesizing pharmacologically active pyrazole derivatives, such as antimicrobial and anti-inflammatory agents . Its crystal structure has been resolved via X-ray diffraction, confirming the planar geometry of the pyrazole ring and the spatial orientation of substituents . The compound is commercially available for research purposes, with applications in medicinal chemistry and agrochemical development .

Properties

IUPAC Name |

5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O2/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQFYYVRBOEOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be achieved through multi-step organic reactions, involving:

Formation of the Pyrazole Core: : Starting with 4-chlorophenol, the molecule undergoes a nucleophilic aromatic substitution with an appropriate 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor under basic conditions.

Substitution Reactions: : The pyrazole core is further modified through electrophilic aromatic substitution reactions to introduce the necessary substituents

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for scale. The use of continuous flow reactors, automation of reaction steps, and stringent quality control measures are essential to ensure the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions:

Oxidation: : It can be oxidized to its corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: : The trifluoromethyl and 4-chlorophenoxy substituents make it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde include:

Oxidizing agents: : Potassium permanganate, chromium trioxide

Reducing agents: : Sodium borohydride, lithium aluminum hydride

Nucleophiles: : Sodium methoxide, potassium cyanide

Major Products Formed

Oxidation: : 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Reduction: : 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Research shows that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .

- Anti-inflammatory Properties :

- Inhibition of Kinases :

Agrochemical Applications

This compound has also been studied for its potential use as an agrochemical:

- Herbicide Development : The compound's structure suggests it may interact with plant growth regulators or enzymes involved in plant metabolism. Research into similar pyrazole derivatives has led to the development of herbicides with selective action against certain weed species .

Material Science Applications

The unique properties of this compound make it suitable for use in material sciences:

- Polymer Synthesis : Its reactive aldehyde group can be utilized in polymerization reactions to create new materials with specific properties. This application is particularly relevant in the development of coatings and adhesives that require enhanced durability and chemical resistance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its interactions with molecular targets:

Molecular Targets: : It may interact with enzymes, proteins, or DNA, modifying their function and leading to various biological effects.

Pathways Involved: : Its interactions can influence signaling pathways, metabolic processes, and gene expression, resulting in its diverse effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Carbaldehydes

The target compound shares structural motifs with several pyrazole carbaldehydes, differing primarily in substituent groups (Table 1).

Table 1: Substituent Comparison of Pyrazole Carbaldehydes

Key Observations :

- Position 1 : Substitution with methyl (target compound) vs. phenyl or chlorophenyl alters steric bulk and electronic effects, influencing reactivity and binding interactions.

- Position 3 : The CF₃ group enhances lipophilicity and metabolic stability compared to methyl or hydrogen .

- Position 5: Phenoxy (target) vs. phenylsulfanyl or chlorophenyl groups modulate electronic properties and biological activity. For example, sulfanyl groups may enhance herbicidal activity, as seen in related compounds .

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents (Table 2).

Key Findings :

- The target compound’s derivatives (e.g., oxadiazole-thioethers) exhibit higher fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani compared to non-CF₃ analogs .

- Substituents like bromobenzylthio (e.g., compound 5g) enhance binding to the succinate dehydrogenase (SDH) enzyme, mimicking commercial fungicides like penthiopyrad .

Biological Activity

5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C18H13Cl2F3N4O2

- Molecular Weight : 460.23 g/mol

- CAS Number : 318239-67-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including ion channels and enzymes. Notably, it has been identified as a selective inhibitor of the TRPC3 channel, which plays a crucial role in calcium signaling within cells. This inhibition leads to a reduction in calcium influx, affecting cellular processes such as muscle contraction and cell proliferation .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Lines Tested :

- MCF7 (breast cancer)

- SF-268 (brain cancer)

- NCI-H460 (lung cancer)

The compound demonstrated notable cytotoxic effects with IC50 values indicating significant growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents targeting these specific types of cancer .

Anti-inflammatory Effects

In addition to its anticancer properties, this pyrazole derivative has shown potential anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

- Inhibition of TRPC3 Channels : A study highlighted that the compound effectively inhibited TRPC3-mediated calcium influx with an IC50 of 0.7 µM, leading to suppressed activation of nuclear factor of activated T cells (NFAT) in cardiomyocytes, which is crucial for cardiac hypertrophy .

- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds related to this structure were found to induce apoptosis in A549 lung cancer cells with IC50 values as low as 0.95 nM, showcasing its potential as a potent antitumor agent .

Q & A

Q. What strategies are effective for derivatizing the aldehyde group?

- Oxidative Derivatization : Convert aldehyde to carboxylic acid using KMnO₄ in acidic conditions (yield: ~60%) .

- Reductive Amination : React with primary amines (e.g., methylamine) and NaBH₃CN to form Schiff bases (yield: ~70–75%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.